[(2,6-Dimethylphenyl)methyl](trimethyl)silane
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Overview
Description
2,6-Dimethyl-trimethylsilylmethyl-benzol is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a trimethylsilylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-trimethylsilylmethyl-benzol typically involves the introduction of the trimethylsilylmethyl group to a benzene ring already substituted with two methyl groups. One common method is through the reaction of 2,6-dimethylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of 2,6-Dimethyl-trimethylsilylmethyl-benzol may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-trimethylsilylmethyl-benzol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: The trimethylsilylmethyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like lithium aluminum hydride or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding reduced hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,6-Dimethyl-trimethylsilylmethyl-benzol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of silyl groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-trimethylsilylmethyl-benzol involves its interaction with various molecular targets and pathways. The trimethylsilylmethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
2,6-Dimethylbenzyl chloride: Lacks the trimethylsilylmethyl group, making it less lipophilic.
Trimethylsilylbenzene: Contains a silyl group but lacks the additional methyl groups on the benzene ring.
Uniqueness: 2,6-Dimethyl-trimethylsilylmethyl-benzol is unique due to the presence of both methyl and trimethylsilylmethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62346-83-2 |
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Molecular Formula |
C12H20Si |
Molecular Weight |
192.37 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C12H20Si/c1-10-7-6-8-11(2)12(10)9-13(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
OVNPMKQMZTUTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C[Si](C)(C)C |
Origin of Product |
United States |
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